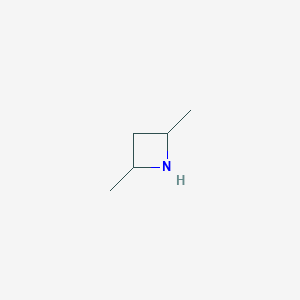

2,4-Dimethylazetidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethylazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIDADKMTAZBST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Azetidine Ring Systems

Strain Energy Analysis of Azetidine (B1206935) and Substituted Derivatives

The defining characteristic of four-membered rings like azetidine is their significant ring strain, which profoundly influences their stability and reactivity. researchgate.netrsc.org Computational chemistry provides powerful tools to quantify this strain.

Quantum Chemical Approaches to Ring Strain Determination (e.g., DFT, Ab Initio Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are instrumental in determining the strain energy of cyclic molecules. nih.gov These approaches calculate the total electronic energy of a molecule, allowing for the quantification of the energetic penalty associated with the cyclic structure compared to a hypothetical strain-free analogue.

The most common method involves the use of isodesmic reactions. researchgate.net In this theoretical approach, a balanced chemical equation is constructed where the number and types of all chemical bonds are conserved on both the reactant and product sides. The enthalpy change of this reaction, calculated from the computed energies of the molecules, corresponds to the ring strain energy. For azetidine, such a reaction would involve breaking open the ring and forming an analogous open-chain amine, thereby releasing the strain. DFT functionals (like B3LYP) and ab initio methods (like G3(MP2)) are frequently employed for these calculations, providing reliable estimates of ring strain. osti.govresearchgate.netmdpi.com

Comparative Analysis of Azetidine Ring Strain with Other Heterocycles

The ring strain of azetidine is substantial, rendering it more reactive than larger nitrogen heterocycles like pyrrolidine (B122466) and piperidine, but more stable than the highly strained three-membered aziridine (B145994). rsc.org The strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value is comparable to that of its carbocyclic analogue, cyclobutane. The significant strain energy is a key factor driving the chemical reactivity of azetidines, particularly their propensity for ring-opening reactions. rsc.orgnih.govambeed.com

| Compound | Ring Size | Ring Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Cyclobutane | 4 | ~26.5 |

| Pyrrolidine | 5 | ~5.4 |

| Piperidine | 6 | ~0 |

Conformational Analysis and Molecular Geometry

Unlike planar aromatic rings, saturated rings like azetidine adopt non-planar conformations to minimize internal strain.

Planarity versus Puckering of the Azetidine Ring

The azetidine ring is not planar. It adopts a puckered or bent conformation to alleviate the torsional strain that would arise from eclipsing interactions between hydrogen atoms on adjacent carbon atoms in a planar structure. nih.gov Gas-phase electron diffraction studies have confirmed this puckered geometry, characterizing the ring configuration with a dihedral angle of 37°. rsc.org This puckering is a crucial feature of the azetidine ring's structure, influencing the spatial orientation of its substituents.

Influence of Methyl Substitution on 2,4-Dimethylazetidine Conformation

The introduction of substituents, such as methyl groups at the 2 and 4 positions, has a significant impact on the conformation of the azetidine ring. In this compound, the methyl groups can exist in either a cis or trans relationship to each other. These substitutions create steric interactions that influence the degree of ring puckering and the preferred orientation of the substituents (axial vs. equatorial).

Studies on various isomers of this compound, including (R,R)-(-)-, (S,S)-(+)-, and cis-isomers, have shown that the dimethylazetidine moiety acts as a rigid or conformationally constrained analogue of a more flexible acyclic diethylamine (B46881) group. nih.govsemanticscholar.org This rigidity arises because the methyl groups restrict the ring's conformational flexibility, forcing it to adopt a specific pucker that minimizes steric hindrance between the substituents. The specific conformation adopted by each isomer is critical in determining how the molecule interacts with other molecules, for instance, in a biological receptor binding site. nih.govsemanticscholar.org

| Isomers of this compound Studied |

|---|

| (R,R)-(-)-trans-2,4-Dimethylazetidine |

| (S,S)-(+)-trans-2,4-Dimethylazetidine |

| cis-2,4-Dimethylazetidine |

Electronic Structure and Reactivity Predictions

The unique geometry and inherent strain of the azetidine ring directly dictate its electronic structure and chemical reactivity. The properties of the azetidine ring are largely controlled by the substantial ring strain and the electron density on the nitrogen atom. researchgate.net

The strain in the four-membered ring leads to distorted bond angles and increased p-character in the C-C and C-N bonds, making them weaker and more susceptible to cleavage. This inherent strain is the primary driver for the reactivity of azetidines, particularly in ring-opening reactions. researchgate.netrsc.org Computational models can predict sites of reactivity by analyzing the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For azetidine, the nitrogen lone pair significantly contributes to the HOMO, making it a nucleophilic center. However, the strained C-N bonds are susceptible to attack by electrophiles or nucleophiles under appropriate conditions, leading to ring-opening, a reaction pathway that is energetically favorable due to the release of ring strain. nih.govacs.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). fiveable.meyoutube.com The HOMO, being the orbital containing the most energetic electrons, acts as the electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electron acceptor (electrophile). youtube.comlibretexts.org The reactivity and reaction pathways are largely governed by the energy and symmetry of these two "frontier" orbitals. wikipedia.org

In the context of azetidine systems, FMO theory is applied to predict their chemical behavior. For instance, the nitrogen atom's lone pair of electrons in this compound resides in the HOMO, making it the primary site for protonation and other Lewis acid interactions. youtube.comlibretexts.org Computational models can calculate the energies of these frontier orbitals. The energy of the HOMO (EHOMO) indicates the molecule's electron-donating ability, while the energy of the LUMO (ELUMO) reflects its electron-accepting tendency. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.net

Researchers have successfully used computational models based on FMO theory to guide the synthesis of azetidines. By calculating the frontier orbital energies of various potential reactants, they can prescreen for combinations that are energetically favorable to react and form the desired azetidine ring, saving significant time and resources compared to a trial-and-error approach. thescience.dev

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy orbital containing electrons. Associated with nucleophilicity and basicity. libretexts.org | Primarily located on the nitrogen atom's lone pair; dictates the molecule's behavior as a base and nucleophile. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital without electrons. Associated with electrophilicity. youtube.com | Interaction with the LUMO is critical in reactions where the azetidine ring is attacked by a nucleophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. researchgate.net | A key indicator of molecular stability and reactivity. A smaller gap implies higher reactivity. |

Basicity and Electronic Effects of the Nitrogen Heterocycle

The defining chemical characteristic of the azetidine ring is the basicity of the nitrogen atom. This property is a direct result of the lone pair of electrons on the nitrogen, which can be donated to a Lewis acid, most commonly a proton. nih.gov FMO theory provides a framework for understanding this behavior: the basicity is a function of the nitrogen lone pair's energy and availability, which are reflected in the molecule's HOMO. libretexts.org The interaction is conceptualized as the donation of electrons from the base's HOMO into the acid's LUMO. libretexts.org

The electronic properties and basicity of azetidine and its derivatives are significantly influenced by ring strain. semanticscholar.org Computational studies, using methods like M06-2X, have been employed to investigate the intrinsic gas-phase basicity of various nitrogen heterocycles. semanticscholar.org These studies reveal a clear trend: basicity generally increases with ring size from the highly strained three-membered aziridine to the less-strained six-membered piperidine. semanticscholar.org The four-membered azetidine ring is, therefore, more basic than aziridine but less basic than pyrrolidine and piperidine. semanticscholar.org This trend is attributed to the changing hybridization of the nitrogen orbital containing the lone pair; as ring strain decreases, the orbital gains more p-character, making the lone pair more available for donation.

The substitution of methyl groups at the 2- and 4-positions of the azetidine ring, as in this compound, further influences its basicity through inductive effects. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom and enhances its basicity compared to the unsubstituted azetidine.

| Compound | Ring Size | Relative Basicity Trend | Governing Factors |

|---|---|---|---|

| Aziridine | 3 | Least Basic | High ring strain, increased s-character of N lone pair orbital. semanticscholar.org |

| Azetidine | 4 | Intermediate | Moderate ring strain; more basic than aziridine. semanticscholar.org |

| Pyrrolidine | 5 | More Basic | Lower ring strain. semanticscholar.org |

| Piperidine | 6 | Most Basic | Minimal ring strain, high availability of N lone pair. semanticscholar.org |

Bond Dissociation Energies and Molecular Stability Predictions

The molecular stability of this compound is intrinsically linked to the strength of its covalent bonds, which can be quantified by bond dissociation energy (BDE). BDE is defined as the standard enthalpy change that occurs when a bond is broken homolytically, yielding two radical fragments. wikipedia.org The reactivity of azetidines is largely driven by their considerable ring strain; however, the four-membered ring is significantly more stable than that of the three-membered aziridines. rsc.org

Predicting the BDE for each bond within the this compound ring (C-N, C-C, and C-H bonds) is crucial for understanding its thermal stability and potential reaction pathways. For polyatomic molecules, BDEs are challenging to measure experimentally and are often predicted using high-level computational chemistry methods. wikipedia.orgustc.edu.cn These calculations take into account the strained geometry of the ring, which forces bond angles away from the ideal sp³ hybridization, storing potential energy that is released upon ring-opening reactions. This inherent strain weakens the C-C and C-N bonds within the ring compared to their acyclic counterparts. The methyl substituents on this compound also have a minor electronic influence on the adjacent bond strengths.

| Bond Type | Example Molecule | BDE (kJ/mol) | Note |

|---|---|---|---|

| C-H | Ethane (CH₃CH₂-H) | ~423 | Typical BDE for a primary C-H bond in an unstrained alkane. wikipedia.org |

| C-C | Ethane (CH₃-CH₃) | ~377 | Typical BDE for a C-C single bond in an unstrained alkane. cengage.com |

| C-N | Methylamine (CH₃-NH₂) | ~356 | Typical BDE for a C-N single bond in an unstrained amine. cengage.com |

| C-N (in ring) | This compound | Predicted < 356 | Ring strain is expected to lower the BDE compared to an acyclic amine. |

Computational Modeling of Molecular Interactions and Binding Orientations

Computational modeling is an indispensable tool in medicinal chemistry for predicting and analyzing how a molecule like this compound, when incorporated into a larger structure, interacts with biological targets such as proteins and receptors. nih.gov Techniques like molecular docking and molecular dynamics (MD) simulations allow scientists to visualize the binding pose of a ligand within a receptor's active site and to analyze the non-covalent interactions that stabilize the complex. researchgate.netnih.gov

A prominent application of this approach involves the isomers of this compound. Researchers synthesized derivatives of lysergic acid using cis-, (R,R)-(-)-, and (S,S)-(+)-2,4-dimethylazetidine to create conformationally constrained analogues of the potent hallucinogen N,N-diethyllysergamide (LSD). nih.govwikipedia.org The flexible N,N-diethyl group of LSD was locked into the rigid four-membered azetidine ring. The goal of this work was to map the precise binding orientation of this moiety at the serotonin (B10506) 5-HT2A receptor, which is the presumed target for hallucinogenic agents. nih.govwikipedia.org

The study yielded profound insights. Pharmacological evaluation revealed that the lysergamide (B1675752) derived from the (S,S)-(+)-2,4-dimethylazetidine isomer (known as LSZ) exhibited the highest binding affinity and functional potency at the 5-HT2A receptor. nih.gov In fact, in drug discrimination tests with trained rats, this isomer was found to be slightly more potent than LSD itself. wikipedia.org The derivatives from the cis- and (R,R)-trans-dimethylazetidines were significantly less potent. nih.govsemanticscholar.org

These findings strongly suggest that when LSD binds to the 5-HT2A receptor, its N,N-diethyl groups adopt a specific conformation that is mimicked by the rigid structure of the (S,S)-2,4-dimethylazetidine moiety. nih.govsemanticscholar.org This work showcases how incorporating the this compound scaffold, guided by computational modeling of binding interactions, can be a powerful strategy to determine the bioactive conformation of more flexible molecules. semanticscholar.org

| Azetidine Isomer Used | Resulting Compound | Relative 5-HT2A Receptor Affinity/Potency |

|---|---|---|

| (S,S)-(+)-2,4-dimethylazetidine | (S,S)-LSZ | Highest; slightly more potent than LSD in some assays. nih.govwikipedia.org |

| (R,R)-(-)-2,4-dimethylazetidine | (R,R)-LSZ | Less potent. nih.gov |

| cis-2,4-dimethylazetidine | cis-LSZ | Less potent. nih.gov |

Spectroscopic Characterization Methodologies for Azetidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic structure of a molecule, including the connectivity of atoms and their spatial arrangement. For a molecule like 2,4-dimethylazetidine, which exists as cis and trans stereoisomers, NMR is crucial for distinguishing between them.

Proton NMR (¹H-NMR) Applications in Structural Elucidation

Proton NMR (¹H-NMR) is used to determine the number and type of hydrogen atoms in a molecule. In the case of this compound, ¹H-NMR would reveal the chemical environment of the protons on the azetidine (B1206935) ring and the two methyl groups. Key parameters such as chemical shift (δ) and spin-spin coupling constants (J) would be critical for structural assignment.

For instance, the protons attached to the carbons bearing the methyl groups (C2 and C4) and the methylene (B1212753) protons (at C3) would exhibit characteristic signals. The coupling patterns between these protons would help establish the connectivity within the four-membered ring. The relative stereochemistry (cis or trans) of the methyl groups would significantly influence the chemical shifts and coupling constants of the ring protons.

No specific ¹H-NMR data, such as chemical shifts or coupling constants for the distinct isomers of this compound, is currently available in the reviewed literature.

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Characterization

Detailed ¹³C-NMR chemical shift data for the carbon framework of cis- or trans-2,4-dimethylazetidine has not been reported in accessible scientific sources.

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOEs)

Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for determining the stereochemistry of molecules like this compound. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are bonded.

For this compound, a NOESY experiment could definitively distinguish between the cis and trans isomers. In the cis isomer, a spatial correlation (a cross-peak in the NOESY spectrum) would be expected between the protons of the two methyl groups. Conversely, in the trans isomer, where the methyl groups are on opposite sides of the ring, no such correlation would be observed. Instead, correlations between the methyl protons and adjacent ring protons would help to confirm the trans configuration.

While the application of NOE is a standard and powerful method for such stereochemical assignments, no published studies were found that report the results of such experiments performed on isolated this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound, allowing for both the separation of isomers or impurities and their identification based on their mass spectra. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and a series of fragment ions resulting from the breakdown of the molecule in the ion source. The fragmentation pattern serves as a molecular fingerprint.

Specific GC-MS data, including retention times and fragmentation patterns for this compound, are not available. While studies on its derivatives mention GC-MS analysis, the data for the precursor itself is not provided.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants (e.g., LC-PDA-MS, LC-Q-TOF-MS)

LC-MS is used for the analysis of less volatile or thermally fragile compounds. While this compound is likely volatile enough for GC-MS, LC-MS could also be employed, particularly for analyzing reaction mixtures during its synthesis or derivatization. High-resolution mass spectrometry variants like Quadrupole Time-of-Flight (Q-TOF) MS could provide highly accurate mass measurements, confirming the elemental composition.

Literature discussing derivatives like LSZ utilizes advanced LC-MS techniques for their analysis. For example, the fragmentation of LSZ sometimes involves the loss of a related moiety, but this does not provide direct mass spectrometry data for the standalone this compound compound.

Other Spectroscopic Methods

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

High-resolution IR studies on azetidine (c-C₃H₆NH) have precisely identified several key vibrational modes for the four-membered ring. researchgate.net These include a β-CH₂ rock at approximately 737 cm⁻¹ and a ring deformation mode around 648 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine within the ring is expected to appear as a moderate to weak band in the 3300-3500 cm⁻¹ region. C-N stretching vibrations typically occur in the fingerprint region between 1250 and 1020 cm⁻¹.

The addition of two methyl groups to the azetidine ring would introduce characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations from the methyl groups and the ring's methylene and methine groups would produce strong absorption bands in the 2850-3000 cm⁻¹ range. pressbooks.pub Additionally, characteristic methyl group bending (scissoring) vibrations would be expected around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). vscht.cz

The following table summarizes the expected characteristic IR absorption bands for this compound based on the known spectra of azetidine and general group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 | Weak to Medium | pressbooks.pub |

| C-H Stretch (sp³) | Alkyl (CH, CH₂, CH₃) | 2850 - 3000 | Strong | pressbooks.pub |

| C-H Bend (Asymmetric) | Methyl (CH₃) | ~1465 | Medium | vscht.cz |

| C-H Bend (Symmetric) | Methyl (CH₃) | ~1375 | Medium | vscht.cz |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium | pressbooks.pub |

| β-CH₂ Rock | Azetidine Ring | ~737 | - | researchgate.net |

| Ring Deformation | Azetidine Ring | ~648 | - | researchgate.net |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize chemical species that have one or more unpaired electrons. nih.gov This makes it the definitive method for studying free radicals, radical ions, and transition metal complexes. The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field.

The EPR spectrum provides crucial information about the electronic structure of the radical species. A key feature of an EPR spectrum is the hyperfine coupling, which arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H, ¹⁴N). This interaction splits the EPR signal into a multiplet pattern, where the number and spacing of the lines reveal the number and type of interacting nuclei, as well as the distribution of the unpaired electron's spin density across the molecule. tandfonline.comtandfonline.com

While no experimental EPR studies on the 2,4-dimethylazetidinyl radical have been reported, the expected spectrum can be predicted. If a radical were formed, for instance, by abstracting the hydrogen atom from the nitrogen, a nitrogen-centered radical would be generated. The EPR spectrum of such a species would be dominated by a large hyperfine coupling to the ¹⁴N nucleus (nuclear spin I=1), which would split the signal into three main lines of equal intensity. youtube.com

Each of these lines would be further split by the protons on the azetidine ring and the methyl groups. The protons at the 2- and 4-positions (methine protons) and the protons on the methyl groups would interact with the unpaired electron, leading to further hyperfine splitting. The magnitude of this proton coupling would depend on the radical's geometry and the spin density at the adjacent carbon atoms. This complex splitting pattern would serve as a unique fingerprint for the radical, allowing for its unambiguous identification.

The table below outlines the theoretical sources of hyperfine coupling that would shape the EPR spectrum of a hypothetical 2,4-dimethylazetidinyl radical.

| Interacting Nucleus | Nuclear Spin (I) | Expected Number of Lines (2nI + 1) | Notes on Coupling |

|---|---|---|---|

| ¹⁴N | 1 | 3 | Primary splitting, typically large for nitrogen-centered radicals. |

| ¹H (2-position) | 1/2 | 2 | Secondary splitting; magnitude depends on spin density. |

| ¹H (4-position) | 1/2 | 2 | Secondary splitting; magnitude depends on spin density. |

| ¹H (3-position, 2 protons) | 1/2 | 3 | Secondary splitting; may be inequivalent depending on ring puckering. |

| ¹H (2-methyl, 3 protons) | 1/2 | 4 | Hyperfine coupling from the methyl protons. |

| ¹H (4-methyl, 3 protons) | 1/2 | 4 | Hyperfine coupling from the methyl protons. |

Reactivity and Reaction Mechanisms of Azetidine Derivatives

Ring-Opening Reactions

The inherent strain in the azetidine (B1206935) ring makes it susceptible to cleavage, leading to a variety of ring-opening reactions. These reactions are a cornerstone of azetidine chemistry, providing pathways to functionalized linear amines.

Nucleophilic ring-opening is a primary reaction pathway for azetidines. magtech.com.cn Due to the stability of the ring, these reactions often necessitate activation, for instance, by converting the azetidine into a more reactive quaternary azetidinium salt or by using a Lewis acid catalyst. magtech.com.cniitk.ac.in The attack of a nucleophile typically occurs in a stereoselective and regioselective manner, following an SN2 pathway. iitk.ac.innih.gov

The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

Electronic Effects : Unsaturated substituents (like aryl, alkenyl, or cyano groups) at the C2 position can stabilize a developing negative charge in the transition state, favoring nucleophilic attack at that carbon. magtech.com.cn

Steric Hindrance : In the case of 2-alkylazetidines, bulky or strong nucleophiles tend to attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

For example, the ring-opening of 2-aryl-N-tosylazetidines with alcohols, mediated by a Lewis acid, proceeds via an SN2 mechanism to yield optically active 1,3-amino ethers. iitk.ac.in Similarly, azetidinium salts react with various nucleophiles to produce a range of polysubstituted linear amines. nih.gov The understanding of these regioselective factors has been enhanced by Density Functional Theory (DFT) calculations. nih.gov

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Azetidines

| Azetidine Substituent | Influencing Factor | Preferred Site of Nucleophilic Attack |

| 2-Aryl, 2-Alkenyl, 2-Cyano | Electronic Effect | Carbon adjacent to nitrogen bearing the unsaturated group magtech.com.cn |

| 2-Alkyl | Steric Hindrance | Less substituted carbon adjacent to nitrogen magtech.com.cn |

The high ring strain of azetidines is a powerful driving force for chemical transformations. nih.gov This is particularly evident in reactions involving highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs). These species are readily functionalized through strain-release mechanisms. rsc.orgbris.ac.ukacs.org

For instance, the addition of nucleophilic organometallic reagents to in-situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates. rsc.org Another innovative method involves the reaction of azabicyclo[1.1.0]butyl lithium with a boronic ester. This is followed by N-protonation and a 1,2-migration, which cleaves the central C-N bond to relieve ring strain and form a homologated azetidinyl boronic ester. acs.org This methodology is notable for its wide applicability to various boronic esters and its complete stereospecificity. acs.org Photocatalytic strategies have also been developed to access functionalized azetidines from azabicyclo[1.1.0]butanes through a radical strain-release process. unife.it

Functionalization Reactions at the Azetidine Ring

Beyond ring-opening, the azetidine scaffold can be modified through various functionalization reactions, allowing for the synthesis of a diverse range of substituted derivatives.

The construction of new carbon-carbon and carbon-nitrogen bonds on the azetidine ring is crucial for creating complex molecules. Aza-Michael addition is a versatile method for forming C-N bonds, where NH-heterocycles are added to activated alkenes like methyl 2-(azetidin-3-ylidene)acetates. nih.govmdpi.com

For C-C bond formation, transition metal-catalyzed cross-coupling reactions are prominent. Nickel-catalyzed Suzuki cross-coupling reactions have been successfully employed to couple benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, providing access to azetidines with all-carbon quaternary centers. researchgate.netnih.gov This reaction proceeds through a polar-radical relay strategy initiated by ring strain release. nih.gov Other methods include the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst. organic-chemistry.org

Both the nitrogen and carbon atoms of the azetidine ring can be selectively functionalized. The nitrogen atom can undergo N-arylation through methods like the Buchwald-Hartwig coupling or SNAr reactions. rsc.org N-alkylation is also a common transformation. nih.gov

Functionalization at the carbon centers can be achieved through various strategies. For instance, 3-iodoazetidine (B8093280) can undergo Hiyama cross-coupling with arylsilanes to produce 3-arylazetidines. organic-chemistry.org The development of methods for the modular synthesis of azetidines, often leveraging strain-release principles, allows for the introduction of diverse functional groups at different positions on the ring. bris.ac.ukacs.org These homologated azetidinyl boronic esters can be further functionalized at both the N-H position and through transformations of the boronic ester itself. acs.org

Table 2: Selected Functionalization Reactions of Azetidine Derivatives

| Reaction Type | Reagents/Catalysts | Bond Formed/Modification | Reference |

| Aza-Michael Addition | NH-Heterocycles, Methyl 2-(azetidin-3-ylidene)acetates | C-N | nih.gov |

| Suzuki Cross-Coupling | 1-Azabicyclo[1.1.0]butane, Boronic Acids, Nickel Catalyst | C-C | nih.gov |

| N-Arylation | Buchwald-Hartwig Coupling or SNAr | C-N | rsc.org |

| Hiyama Cross-Coupling | 3-Iodoazetidine, Arylsilanes | C-C | organic-chemistry.org |

| Homologation | Azabicyclo[1.1.0]butane, Boronic Esters | C-C, C-B | acs.org |

Catalytic Transformations Involving Azetidines

Azetidine derivatives are not only synthetic targets but also play significant roles in catalysis. Chiral azetidines have been developed as effective ligands and organocatalysts for asymmetric synthesis. birmingham.ac.ukresearchgate.net Since the 1990s, these catalysts have been used to induce asymmetry in a variety of reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.ukresearchgate.net The performance of these azetidine-containing catalysts is often compared to their aziridine (B145994) and pyrrolidine (B122466) analogues. birmingham.ac.uk

Furthermore, catalysis is instrumental in the synthesis of azetidines themselves. A visible-light-induced copper catalysis method enables a [3+1] radical cascade cyclization of simple alkyl amines with alkynes, characterized by a double C-H activation, to form azetidines. nih.gov Phase-transfer catalysis has also been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov

In a specific application, various isomers of 2,4-dimethylazetidine have been used to prepare lysergic acid amides, creating conformationally constrained analogues of LSD. nih.govsemanticscholar.org The (S,S)-(+)-2,4-dimethylazetidine isomer yielded a lysergamide (B1675752) with the highest affinity for the serotonin (B10506) 5-HT2A receptor and the most potent LSD-like activity in animal models, demonstrating how specific azetidine derivatives can be used to probe biological systems. nih.govsemanticscholar.orgwikipedia.org

Role of Transition Metal Catalysis (e.g., Palladium, Titanium, Copper)

Transition metals play a pivotal role in activating and functionalizing azetidine derivatives. The ability of the azetidine nitrogen to coordinate with metals like palladium, titanium, and copper opens avenues for a wide range of synthetic applications, from forming metal-ligand complexes to participating in complex catalytic cycles.

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly in cross-coupling reactions. tcichemicals.com Azetidine derivatives, such as 2,4-cis-disubstituted azetidines, have been effectively employed as N,N'-ligands in the formation of palladium(II) complexes. nih.govresearchgate.net Research has demonstrated the preparation and analysis of seven N,N'-palladium(II) chloride complexes and one N,N'-palladium(II) acetate (B1210297) complex derived from these azetidine ligands. nih.govresearchgate.net The coordination of the racemic azetidine ligands to palladium results in the formation of a single diastereoisomer. nih.gov

Furthermore, the unique geometry of 2,4-cis-disubstituted azetidines allows for potential tridentate complexation with palladium. This creates a concave ligand architecture that can asymmetrically envelop the metal, distorting its coordination geometry away from the typical square planar arrangement. nih.gov A significant application of this reactivity is the preparation of a CNN' metallocyclic complex, which is achieved through the oxidative addition of palladium(0) to an ortho-bromo-substituted 2,4-cis-disubstituted azetidine. nih.govresearchgate.net

Titanium: High-oxidation-state transition metals like titanium(IV) are crucial in various chemical productions, including the synthesis of nitrogen-based heterocycles through multicomponent coupling reactions. nih.gov While specific studies focusing solely on this compound in this context are not prevalent, the established reactivity of titanium catalysts provides a framework for their potential application. Titanium(IV) complexes have been developed for reactions like iminoamination, which involves the coupling of an amine, an alkyne, and an isonitrile. nih.gov The mechanism of such reactions is sensitive to the electronic properties of the ligands attached to the titanium center. The development of more electron-rich catalyst systems is an ongoing area of research aimed at improving catalytic activity. nih.gov

Copper: Copper is an abundant and low-toxicity transition metal that serves as a versatile catalyst for a wide array of reactions, including cross-coupling, cycloadditions, and C-H functionalization. mdpi.comrsc.orgsigmaaldrich.com The use of diamine-based ligands has been instrumental in developing mild and efficient copper-catalyzed cross-coupling reactions. rsc.org

In the context of azetidines, 2,4-cis-disubstituted azetidine derivatives have been successfully utilized as chiral ligands in asymmetric copper-catalyzed Henry reactions. researchgate.net This highlights the ability of the azetidine scaffold to effectively induce stereoselectivity in bond-forming reactions. Beyond this, copper catalysis facilitates other complex transformations. For instance, an efficient copper-catalyzed regioselective diamination of terminal alkynes with amidines has been developed for the synthesis of 1,2,4-trisubstituted imidazoles, proceeding under an oxygen atmosphere. organic-chemistry.org This demonstrates the capacity of copper catalysts to mediate oxidative coupling processes. organic-chemistry.org

| Metal Catalyst | Azetidine Derivative Role | Reaction Type | Research Finding |

| Palladium(II) | N,N'-Ligand | Complex Formation | Forms stable chloride and acetate complexes with 2,4-cis-disubstituted azetidines. nih.govresearchgate.net |

| Palladium(0) | Substrate/Ligand | Oxidative Addition | Forms a CNN' metallocyclic complex with an ortho-bromo-substituted azetidine. nih.govresearchgate.net |

| Titanium(IV) | Potential Ligand | Multicomponent Coupling | Catalyzes reactions to form nitrogen heterocycles; activity is ligand-dependent. nih.gov |

| Copper | Chiral Ligand | Asymmetric Henry Reaction | 2,4-cis-disubstituted azetidines induce asymmetry in carbon-carbon bond formation. researchgate.net |

| Copper(II) | Catalyst | Oxidative Diamination | In conjunction with ligands, catalyzes the synthesis of imidazoles from alkynes and amidines. organic-chemistry.org |

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of these transition-metal-catalyzed reactions is key to optimizing existing methods and developing new transformations. The interaction between the azetidine derivative and the metal center is central to these pathways.

Palladium-Catalyzed Mechanisms: In palladium-catalyzed reactions where azetidines act as ligands, the initial step involves the coordination of the azetidine nitrogen to the palladium center. In the formation of N,N'-complexes with 2,4-cis-azetidines, this coordination is highly specific, leading to the formation of a single diastereoisomer. nih.gov For the formation of metallocycles, the catalytic cycle typically begins with the oxidative addition of a Pd(0) species into a carbon-halogen bond of the azetidine-containing substrate. This step is followed by further coordination and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The steric and electronic properties of the azetidine ligand play a crucial role in influencing the rate and selectivity of these fundamental steps.

Copper-Catalyzed Mechanisms: The mechanisms of copper-catalyzed reactions are diverse. In the asymmetric Henry reaction using a chiral azetidine ligand, the reaction proceeds through the coordination of both the nitroalkane and the aldehyde to a copper center that is part of a chiral complex with the azetidine ligand. This coordinated assembly directs the nucleophilic attack of the deprotonated nitroalkane onto one face of the aldehyde, thereby controlling the stereochemical outcome.

In other copper-catalyzed reactions, such as the oxidative diamination of alkynes, the proposed mechanism involves the activation of both the alkyne and the amidine by the copper catalyst. organic-chemistry.org This is followed by a cyclization step and subsequent protonolysis to release the imidazole (B134444) product. organic-chemistry.org For C(sp³)–H bond functionalization, mechanistic studies suggest a pathway involving the formation of a C-centered radical on the substrate via dehydrogenation by a copper-coordinated radical species. nih.gov The subsequent reaction of this radical with a copper-coordinated bromine atom leads to the final product in what is determined to be the rate-limiting step. nih.gov

| Catalytic System | Mechanistic Feature | Key Step | Role of Azetidine/Ligand |

| Pd / Azetidine Ligand | Stereospecific Coordination | Formation of a single diastereoisomer upon complexation. | Directs the spatial arrangement of reactants around the metal center. nih.gov |

| Pd / Azetidine Substrate | Catalytic Cycle | Oxidative addition of Pd(0) into a C-X bond. | Acts as the substrate that is activated by the palladium catalyst. nih.govresearchgate.net |

| Cu / Chiral Azetidine Ligand | Asymmetric Induction | Enantiofacial discrimination of the aldehyde. | Creates a chiral environment around the copper center, controlling stereoselectivity. researchgate.net |

| Cu / Amidine / Alkyne | Oxidative Diamination | Cu-promoted activation of alkyne and amidine, followed by cyclization. | Not directly involved, but diamine ligands are known to facilitate similar Cu-catalyzed couplings. rsc.orgorganic-chemistry.org |

| Cu / C-H Substrate | Radical Formation | C-H bond activation by a Cu-coordinated azide (B81097) radical. | The directing group on the substrate is crucial for catalyst-substrate interaction. nih.gov |

Applications of Azetidine Scaffolds in Advanced Organic Synthesis and Materials Science

Azetidines as Versatile Building Blocks in Complex Molecule Synthesis

The rigid and conformationally constrained nature of the azetidine (B1206935) ring makes it a prized building block in the synthesis of complex and biologically active molecules. enamine.netnbinno.com Its incorporation can impart favorable physicochemical properties, such as increased metabolic stability and three-dimensionality, which are desirable in medicinal chemistry. nih.gov

Azetidines serve as valuable precursors for the synthesis of non-natural amino acids, which are instrumental in protein engineering and peptide-based drug design. acs.org The azetidine framework allows for the creation of conformationally restricted analogues of natural amino acids like proline and β-proline. For instance, azetidine-2-carboxylic acid and its derivatives are widely employed as building blocks to construct small peptides. nih.gov

Synthetic strategies to produce these derivatives are varied and efficient. One common approach involves the aza-Michael addition of NH-heterocycles to azetidine-based acceptors, such as methyl 2-(azetidin-3-ylidene)acetates. nih.govbohrium.comktu.edu This method, along with others like the Suzuki-Miyaura cross-coupling of brominated azetidine hybrids, allows for the diversification and creation of a library of novel heterocyclic amino acid derivatives. nih.govbohrium.comktu.edu The structures of these new compounds are typically confirmed through comprehensive spectroscopic analysis, including NMR and high-resolution mass spectrometry. nih.govktu.edu An organometallic route followed by metal-catalyzed asymmetric reduction has also been presented for the synthesis of a new library of 2-azetidinylcarboxylic acids. acs.org

The unique structural properties of azetidines make them ideal for incorporation into peptidomimetics, compounds that mimic the structure and function of peptides. Azetidine-based amino acids can be integrated into peptide chains to induce specific secondary structures or to enhance stability against enzymatic degradation. acs.org

A notable example involving a substituted azetidine is the synthesis of Lysergic acid 2,4-dimethylazetidide (LSZ). wikipedia.orgalchetron.com This compound is a rigid analogue of the natural product-derived lysergic acid diethylamide (LSD), where the flexible diethylamide group is constrained within a 2,4-dimethylazetidine ring. wikipedia.orgnih.gov This modification was specifically designed to map the binding site topography of the serotonin (B10506) 5-HT₂ₐ receptor. alchetron.comnih.gov By preparing lysergamides from different stereoisomers of this compound—(R,R)-(-)-, (S,S)-(+)-, and cis-2,4-dimethyl azetidine—researchers were able to probe the optimal conformation for receptor binding. nih.gov The resulting data showed that the (S,S)-(+) isomer yielded the most potent compound, highlighting the utility of the azetidine scaffold in creating structurally defined analogues of complex natural products. wikipedia.orgnih.gov

Azetidine Moieties in Scaffold Design for Chemical Space Exploration

In modern drug discovery, the exploration of novel chemical space is crucial for identifying new lead compounds. The azetidine ring is an attractive scaffold for this purpose due to its ability to impart three-dimensionality and conformational rigidity, properties that are often associated with successful drug candidates. enamine.netnih.gov The incorporation of azetidine blocks can lead to improved pharmacokinetic properties and metabolic stability in drug molecules. nih.gov

Diversity-oriented synthesis (DOS) programs frequently utilize azetidine cores to generate libraries of complex molecules with diverse spatial arrangements. nih.govresearchgate.net By starting with a densely functionalized azetidine ring system, chemists can access a wide variety of fused, bridged, and spirocyclic frameworks. nih.govresearchgate.net This approach has been particularly fruitful in the development of CNS-focused libraries, where stringent physicochemical properties are required for blood-brain barrier penetration. nih.gov The azetidine moiety can also serve as a bioisosteric replacement for other cyclic amines, such as piperidines or pyrrolidines, offering a strategy to modulate a molecule's properties while maintaining its core biological activity. nih.govacs.org

Development of Azetidine-Containing Polymeric Materials

The strained nature of the azetidine ring makes it a suitable monomer for ring-opening polymerization, leading to the formation of polyamines. rsc.org Specifically, the cationic ring-opening polymerization (CROP) of azetidine and its N-substituted derivatives has been investigated to produce a variety of polymers. rsc.orgresearchgate.netugent.be

The polymerization of unsubstituted azetidine via a cationic mechanism results in the formation of hyperbranched poly(propylenimine) (PPI), also known as poly(trimethylenimine). rsc.orgresearchgate.net The reaction kinetics and the resulting polymer architecture, including the distribution of primary, secondary, and tertiary amines, can be controlled by adjusting synthesis conditions such as temperature, reaction time, and monomer-to-initiator ratio. acs.org These azetidine-derived polymers have found applications in various fields. For example, when impregnated into mesoporous silica, the resulting composite materials have shown promise as effective adsorbents for CO₂ capture. rsc.orgacs.org The study of azetidine polymerization provides a foundation for the development of new macromolecular architectures with tailored properties. rsc.org

| Monomer | Polymerization Method | Resulting Polymer | Key Features & Applications |

|---|---|---|---|

| Azetidine (unsubstituted) | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched Poly(propylenimine) (PPI) | Polymer structure is controllable by synthesis conditions. Used in CO₂ capture adsorbents when combined with silica. rsc.orgacs.org |

| N-Alkylazetidines | Cationic Ring-Opening Polymerization (CROP) | Linear or Branched Poly(N-alkylpropylenimine) | Some monomers can lead to "living" polymers, allowing for controlled polymer growth. researchgate.net |

| Azetidinium Salts | Nucleophilic Ring-Opening Polymerization | Polyamines | An alternative polymerization mechanism for azetidine-based monomers. researchgate.net |

Azetidines in Asymmetric Synthesis and as Chiral Templates

Chiral azetidines are highly valuable in asymmetric synthesis, where they can act as chiral ligands for metal catalysts or as organocatalysts themselves. researchgate.netbirmingham.ac.uk Since the 1990s, a variety of chiral azetidine-derived catalysts have been developed and successfully utilized to control stereochemistry in a range of chemical reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. researchgate.netbirmingham.ac.uk The rigid four-membered ring structure provides a well-defined chiral environment that can effectively induce enantioselectivity in the products. researchgate.net

The synthesis of the LSZ isomers serves as a prime example of using a chiral azetidine as a template. nih.gov In this case, the specific stereoisomers of this compound were not used as catalysts but as chiral building blocks that dictated the final stereochemistry of a portion of the target molecule. The pharmacological evaluation of the resulting lysergamides revealed that the biological activity was highly dependent on the stereochemistry of the azetidine precursor, with the amide derived from (S,S)-(+)-2,4-dimethylazetidine being the most potent. nih.gov This demonstrates how incorporating a specific chiral azetidine can be a powerful strategy to produce a single, desired stereoisomer of a complex, biologically active molecule. nih.gov Efficient methods for the enantioselective synthesis of the azetidine rings themselves, such as copper-catalyzed boryl allylation or asymmetric [2+2] cycloadditions, are crucial for providing these essential chiral synthons. researcher.life

| This compound Precursor | Resulting LSZ Isomer | Relative Potency | Significance |

|---|---|---|---|

| (S,S)-(+)-2,4-dimethylazetidine | (2'S,4'S)-LSZ | Slightly more potent than LSD | Demonstrated the highest LSD-like behavioral activity and receptor affinity. nih.gov |

| (R,R)-(-)-2,4-dimethylazetidine | (2'R,4'R)-LSZ | Less potent | Lower activity in all relevant assays compared to the (S,S) isomer. nih.gov |

| cis-2,4-dimethylazetidine | cis-(meso)-LSZ | Less potent | Lower activity in all relevant assays compared to the (S,S) isomer. nih.gov |

Conclusion and Future Research Directions

Current Challenges in Azetidine (B1206935) Synthesis and Functionalization

The synthesis of azetidines has historically been challenging due to the high energy of the transition states leading to the formation of four-membered rings. bham.ac.ukresearchgate.net Traditional methods, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, are often less efficient for forming four-membered rings compared to their three-, five-, and six-membered counterparts. researchgate.netresearchgate.netnih.gov This difficulty is attributed to unfavorable eclipsing interactions in the required acyclic precursor conformation. nih.gov

A significant challenge lies in the development of enantioselective protocols for synthesizing chiral azetidines. rsc.org While methods exist, expanding the scope and efficiency of these reactions is a key area of ongoing research. Furthermore, the selective functionalization of the azetidine ring, particularly through metal-catalyzed σ N–C bond activation and reductive ring-opening processes, remains an area that requires further development. rsc.org The inherent stability of the azetidine ring, which is greater than that of aziridines, makes its selective cleavage more difficult, yet its strain-driven reactivity offers unique synthetic possibilities. rsc.orgresearchwithrutgers.comrsc.org

The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to azetidines. researchgate.netrsc.org However, its application has been limited by challenges such as competing reaction pathways upon photochemical excitation and the decreased photoreactivity of certain imine precursors. researchgate.netrsc.orgnih.gov

Emerging Synthetic Methodologies for Accessing Diverse Azetidine Structures

In response to the challenges in azetidine synthesis, a number of innovative methodologies have recently emerged. These new strategies are expanding the accessibility of structurally diverse and densely functionalized azetidines. rsc.orgresearchgate.netresearchgate.net

Visible light-enabled aza Paternò–Büchi reactions are overcoming some of the traditional limitations of this approach, providing a milder and more efficient route to functionalized azetidines. nih.govnih.gov For instance, the use of Ir(III) photocatalysts can activate precursors via triplet energy transfer, enabling [2+2] cycloaddition reactions under blue light irradiation. rsc.org

Other notable advances include:

Ring Contractions and Expansions: Methods such as the one-carbon ring expansion of aziridines provide novel pathways to azetidine scaffolds. researchgate.netorganic-chemistry.org

C–H Activation: Palladium-catalyzed intramolecular amination of unactivated C(sp3)–H bonds allows for the direct formation of the azetidine ring from readily available amine precursors. rsc.orgorganic-chemistry.org

Strain-Release Homologation: The reaction of highly strained molecules like azabicyclo[1.1.0]butanes with various reagents offers a versatile method for synthesizing bis-functionalized azetidines. rsc.orgnih.govorganic-chemistry.org

Kulinkovich-type Coupling: Ti(IV)-mediated coupling of oxime ethers with Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines with a broad substrate scope. rsc.org

Radical Cascade Cyclizations: Photo-induced copper catalysis has enabled [3+1] radical cascade cyclizations of simple alkyl amines with alkynes, offering an atom-economical strategy for producing highly substituted azetidines. nih.gov

These emerging methods are crucial for accelerating the use of azetidines as valuable building blocks in various chemical disciplines. rsc.org

Untapped Reactivity Profiles for Further Chemical Transformations

The inherent ring strain of azetidines (approximately 25.4 kcal/mol) is the primary driver of their unique reactivity, making them valuable intermediates for synthesizing other compounds. rsc.orgresearchgate.net While more stable than aziridines, the azetidine ring can undergo selective ring-opening and expansion reactions, providing access to valuable homologated amines and other heterocyclic systems. rsc.orgresearchgate.net

The unsaturated counterparts of azetidines, namely 1-azetines and 2-azetines, represent an underexplored class of reactive intermediates. nih.gov Their increased strain and the presence of a π-system prime them for cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, which can be used to construct fused-polycyclic azetidines. nih.gov The development of new synthetic methods to access these unstable azetines is beginning to unlock their potential as versatile building blocks for more complex molecules. nih.gov

Further exploration of metal-catalyzed reactions to selectively cleave C-N or C-C bonds within the azetidine ring could lead to novel synthetic transformations. The ability to control the regioselectivity of ring-opening would significantly enhance the synthetic utility of the azetidine scaffold.

Potential Avenues for Advanced Material Applications

While the application of 2,4-dimethylazetidine itself in materials science is not yet established, the broader class of azetidines holds promise for the development of advanced materials. Their rigid, three-dimensional structures and the presence of a basic nitrogen atom make them interesting candidates for incorporation into polymers and as chiral ligands or templates in catalysis. rsc.orgresearchwithrutgers.combham.ac.uk

The use of chiral azetidine derivatives as ligands for metal complexes in asymmetric catalysis has been demonstrated. bham.ac.uk For example, (R,R)-1-benzyl-2,4-dimethylazetidine has been used to synthesize a cyclopalladated complex for use as a chiral catalyst. bham.ac.ukresearchgate.net The conformational rigidity of the azetidine ring can impart high levels of stereocontrol in catalytic processes.

The strain-driven reactivity of azetidines also makes them potential monomers for ring-opening polymerization. This could lead to the development of novel polyamines with unique properties and architectures. The ability to synthesize diverse, functionalized azetidines through emerging methodologies will be key to exploring these potential applications in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-dimethylazetidine, and what analytical methods are critical for verifying its purity and structure?

- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors. For example, azetidines can be synthesized via iodocyclization of homoallylamines or rearrangement of aziridines under controlled conditions . Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ring structure and substituent positions, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and X-ray crystallography for absolute stereochemical confirmation. Infrared (IR) spectroscopy can identify functional groups like N-H stretches (~3300 cm⁻¹) .

Q. How can researchers assess the baseline biological activity of this compound in neurotransmitter systems?

- Methodological Answer : Initial screening should focus on receptor-binding assays targeting serotonin (5-HT2A) and dopamine receptors due to structural similarities to lysergamides like LSD . Radioligand displacement assays using tritiated serotonin or dopamine analogs can quantify affinity (Ki values). Functional activity (e.g., cAMP modulation) should be tested in cell-based assays (e.g., HEK293 cells transfected with 5-HT2A receptors) .

Q. What are the key physicochemical properties of this compound, and how do they influence solubility and bioavailability?

- Methodological Answer : Critical properties include logP (lipophilicity), pKa (basicity of the nitrogen), and polar surface area. Computational tools like ACD/Labs or MarvinSuite predict logP (~1.5) and pKa (~9.2), suggesting moderate lipophilicity and high basicity. Solubility in aqueous buffers can be enhanced using co-solvents (e.g., DMSO for in vitro studies) or salt formation (e.g., hydrochloride salts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.